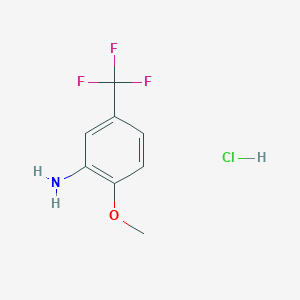

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

Übersicht

Beschreibung

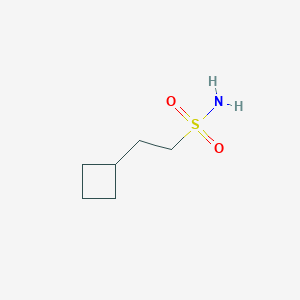

“2-Methoxy-5-(trifluoromethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 254435-23-9 . It is a solid substance that is stored in a refrigerator . It has a molecular weight of 227.61 .

Molecular Structure Analysis

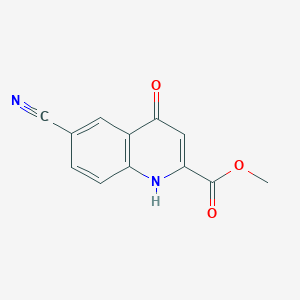

The InChI code for “2-Methoxy-5-(trifluoromethyl)aniline hydrochloride” is1S/C8H8F3NO.ClH/c1-13-7-3-2-5(4-6(7)12)8(9,10)11;/h2-4H,12H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-Methoxy-5-(trifluoromethyl)aniline hydrochloride” is a solid substance . It has a molecular weight of 227.61 . It is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Toxicity Studies

Metabolic Pathway Analysis in Rats

In vivo metabolism of psychoactive phenethylamine derivatives has been studied in rats. Metabolites were identified after administering the compounds, highlighting the metabolic pathways involved, including deamination leading to aldehyde metabolites, subsequent reduction or oxidation to alcohol and carboxylic acid metabolites, and other pathways leading to acetylated amino group metabolites (Kanamori et al., 2002).

Urinary Metabolites and Enzyme Hydrolysis

The urinary excretion profile and metabolites of 2-trifluoromethyl aniline and its acetanilide were determined using enzyme hydrolysis, indicating major routes of metabolism including N-conjugation (glucuronidation) and ring-hydroxylation followed by sulphation (Tugnait et al., 2003).

Genotoxicity and Carcinogenicity in Rats

A study focused on the genotoxic potential of aniline and its metabolites, relevant to the carcinogenic activity observed in rats. The study explored if aniline itself or its metabolites contribute to gene mutations, DNA damage, or chromosomal damage, which could explain spleen tumors in rats (Bomhard & Herbold, 2005).

Selective Induction of Enzymes in Rat Liver

Research has shown that compounds like 2-methoxy-4-nitroaniline selectively induce cytochrome P450IA2 (CYP1A2) in rat liver, highlighting its role in influencing liver enzymes related to drug metabolism (Degawa et al., 1995).

Impact on Drug-Metabolizing Enzymes in Rat Liver

A study on 1-(m-chlorophenyl)-3-N,N-dimethyl-carbamoyl-5-methoxypyrazole (PZ-177) examined its effects on rat liver, comparing its impact on liver weight, drug-metabolizing enzyme activity, and other parameters with known inducers like phenobarbital (Morikawa et al., 1976).

Cardiac Electrophysiologic Actions in Dogs

The study investigated the electrophysiologic effects of certain hydrochloride compounds on the heart in anesthetized dogs, providing insights into potential applications for treating cardiac arrhythmias (Gibała et al., 1987).

Nephrotoxicity of Aniline and Derivatives

Research on the nephrotoxic potential of aniline and its chlorophenyl derivatives in Fischer 344 rats provided insights into the effects of these compounds on renal function, highlighting the importance of chlorine substitution on aniline's nephrotoxic potential (Rankin et al., 1986).

Investigation of Dichloroaniline Isomers' Nephrotoxicity

A comprehensive study on the nephrotoxic potential of dichloroaniline (DCA) isomers highlighted their impact on renal function and morphology, pointing towards the significance of specific isomers in inducing nephrotoxicity (Lo et al., 1990).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

2-methoxy-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(4-6(7)12)8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTQCFDXOLDZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)

![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)